molecular formula C10H15ClN2O B13634473 4-Chloro-n1-(3-methoxypropyl)benzene-1,2-diamine CAS No. 1152589-09-7

4-Chloro-n1-(3-methoxypropyl)benzene-1,2-diamine

Cat. No.: B13634473
CAS No.: 1152589-09-7
M. Wt: 214.69 g/mol
InChI Key: RQHYCYWOAOADQZ-UHFFFAOYSA-N
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Description

4-Chloro-n1-(3-methoxypropyl)benzene-1,2-diamine is an organic compound with the molecular formula C10H15ClN2O It is a derivative of benzene, specifically a substituted phenylenediamine, where the benzene ring is substituted with a chlorine atom and a methoxypropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-n1-(3-methoxypropyl)benzene-1,2-diamine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-n1-(3-methoxypropyl)benzene-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-n1-(3-methoxypropyl)benzene-1,2-diamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its ability to interact with various biological targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-n1-(3-methoxypropyl)benzene-1,2-diamine involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with biological macromolecules, leading to changes in their structure and function. The pathways involved include nucleophilic aromatic substitution and other electrophilic reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-n1-(3-methoxypropyl)benzene-1,2-diamine is unique due to the presence of the methoxypropyl group, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its solubility and ability to penetrate biological membranes, making it a valuable compound for various applications .

Properties

CAS No.

1152589-09-7

Molecular Formula

C10H15ClN2O

Molecular Weight

214.69 g/mol

IUPAC Name

4-chloro-1-N-(3-methoxypropyl)benzene-1,2-diamine

InChI

InChI=1S/C10H15ClN2O/c1-14-6-2-5-13-10-4-3-8(11)7-9(10)12/h3-4,7,13H,2,5-6,12H2,1H3

InChI Key

RQHYCYWOAOADQZ-UHFFFAOYSA-N

Canonical SMILES

COCCCNC1=C(C=C(C=C1)Cl)N

Origin of Product

United States

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